5-Ethoxytetrazolo[1,5-c]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155092-77-6 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.216 |
IUPAC Name |
5-ethoxytetrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H9N5O/c1-2-16-10-11-8-6-4-3-5-7(8)9-12-13-14-15(9)10/h3-6H,2H2,1H3 |
InChI Key |
HXWZQMYEFIRUJO-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2C3=NN=NN31 |
Synonyms |
Tetrazolo[1,5-c]quinazoline, 5-ethoxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethoxytetrazolo 1,5 C Quinazoline and Analogues
Classical Synthetic Approaches to Tetrazolo[1,5-c]quinazolines
Traditional methods for constructing the tetrazolo[1,5-c]quinazoline (B1654462) ring system have historically relied on the cyclization of pre-functionalized quinazoline (B50416) precursors or the ring closure of aniline (B41778) derivatives already bearing a tetrazole moiety. These foundational routes are crucial for understanding the core chemistry of this heterocyclic family.
Cyclization Reactions from Precursor Quinazolines (e.g., 4-hydrazinoquinazolines, 4-halogenoquinazolines)
One of the most established methods for synthesizing the tetrazolo[1,5-c]quinazoline core involves the transformation of 4-substituted quinazolines. The reaction of 4-hydrazinoquinazolines with sodium nitrite (B80452) in an acidic medium, such as acetic acid, leads to a [4+1] cyclocondensation, affording the tetrazolo[1,5-c]quinazoline system in good yields. researchgate.net This reaction proceeds through the in-situ formation of an azide (B81097) intermediate from the hydrazine (B178648), which then undergoes intramolecular cyclization.
Alternatively, 4-halogenoquinazolines, particularly 4-chloroquinazolines, serve as versatile precursors. researchgate.net These compounds react with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield the corresponding tetrazolo[1,5-c]quinazolines. researchgate.netresearchgate.net The reaction is a nucleophilic substitution of the halogen by the azide ion, followed by a spontaneous ring-chain tautomerization where the azide group cyclizes onto the quinazoline ring nitrogen to form the fused tetrazole ring. researchgate.net Studies have shown that these compounds predominantly exist in the more stable tetrazole form in both solid and solution phases. researchgate.netresearchgate.net
Table 1: Classical Synthesis from Quinazoline Precursors
| sciencePrecursor Type | biotechReagent | thermostatTypical Conditions | mediationReaction Type |
|---|---|---|---|
| 4-Hydrazinoquinazolines | Sodium Nitrite (NaNO₂) | Acidic medium (e.g., Acetic Acid) | [4+1] Cyclocondensation |
| 4-Halogenoquinazolines | Sodium Azide (NaN₃) | Aprotic polar solvent (e.g., DMF), 45-80°C | Nucleophilic Substitution / Cyclization |
Ring Closure Reactions Involving 2-(1H-tetrazol-5-yl)aniline Derivatives
Another fundamental approach starts with an aniline ring that is already substituted with a tetrazole group at the 2-position. These 2-(1H-tetrazol-5-yl)aniline derivatives are key intermediates that can be cyclized to form the fused quinazoline ring. researchgate.net For instance, the reaction of 2-(1H-tetrazol-5-yl)aniline with reagents like carbon disulfide in the presence of a base can lead to the formation of tetrazolo[1,5-c]quinazoline-5-thiones. researchgate.net These thione derivatives can be further modified, for example, by alkylation, to introduce various substituents at the 5-position. This strategy is particularly useful for building diversity into the quinazoline part of the molecule. researchgate.net
Modern and Efficient Synthetic Strategies
To overcome the limitations of classical methods, such as harsh conditions or multiple steps, modern synthetic chemistry has introduced more efficient and environmentally benign protocols. These include one-pot multicomponent reactions, metal-catalyzed cross-couplings, and energy-efficient microwave and ultrasound-assisted techniques.
One-Pot and Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools for rapidly assembling complex molecular architectures from simple starting materials in a single step, enhancing atom economy and efficiency. nih.govopenmedicinalchemistryjournal.com Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi-azide reaction, are particularly notable for the synthesis of tetrazole-containing compounds. nih.govresearchgate.net In this context, a one-pot process can be designed where an aniline derivative, an aldehyde, an isocyanide, and an azide source react to form a highly substituted tetrazole intermediate, which can then be cyclized to the desired tetrazolo[1,5-c]quinazoline scaffold. nih.gov This approach allows for the introduction of multiple points of diversity in a single synthetic operation. beilstein-journals.org For example, iodine-catalyzed MCR of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) has been used to synthesize fused quinazolines, demonstrating the utility of this strategy. openmedicinalchemistryjournal.com
Metal-Catalyzed Synthetic Protocols (e.g., Copper, Palladium)
Transition-metal catalysis offers mild and efficient pathways for forming the C-N and C-C bonds necessary for constructing the quinazoline framework. Catalysts based on earth-abundant metals like copper and iron, as well as noble metals like palladium, have been extensively used. nih.govmdpi.com
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been investigated for the synthesis of related triazoloquinoxalines from tetrazoloquinoxaline precursors, indicating the reactivity of the tetrazole ring under copper catalysis. beilstein-archives.orgnih.govnih.gov Copper catalysts are also employed in tandem reactions for quinazoline synthesis from (2-halophenyl)methylamines and amidines. mdpi.com
Palladium-catalyzed reactions, such as cascade reactions of 2-aminobenzonitriles with boronic acids, provide a route to 4-arylquinazolines, which could potentially be converted to the tetrazolo[1,5-c]quinazoline system. organic-chemistry.org These metal-catalyzed methods are valued for their high functional group tolerance and regioselectivity.
Table 2: Examples of Metal-Catalyzed Protocols in Quinazoline Synthesis
| categoryMetal Catalyst | constructionReaction Type | scienceApplication Example |
|---|---|---|
| Copper (Cu) | Tandem C-N Coupling / Cyclization | Synthesis of quinazolines from 1-(2-bromophenyl)-methanamines and amidines. mdpi.com |
| Palladium (Pd) | Cascade C-C / C-N Coupling | Synthesis of 4-arylquinazolines from 2-aminobenzonitriles and boronic acids. organic-chemistry.org |
| Iron (Fe) | C-N Coupling / Cyclization | Synthesis of quinazolinones from 2-halobenzoic acids and amidines. sci-hub.cat |
| Nickel (Ni) | [4+2] Annulation (C-H/N-H activation) | Synthesis of quinazolines from benzylamines and nitriles. organic-chemistry.org |
Microwave-Assisted and Ultrasound-Promoted Syntheses
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized synthetic organic chemistry by dramatically reducing reaction times, improving yields, and often enabling reactions under solvent-free conditions. nih.gov
Microwave-assisted synthesis has been successfully applied to produce a wide range of quinazoline and quinazolinone derivatives. researchgate.netnih.gov The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating under conventional conditions, such as the cyclization steps in quinazoline formation. sci-hub.catnih.gov For instance, the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides under solvent-free conditions is significantly enhanced by microwave irradiation. arkat-usa.org
Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This technique has been effectively used for the synthesis of various heterocyclic compounds, including quinazolines and 1,5-disubstituted tetrazoles. arkat-usa.orgmdpi.com The intense local heating and pressure generated by bubble collapse can promote bond formation and increase reaction rates at ambient bulk temperatures. nih.govmdpi.com Reports indicate that ultrasound-assisted Niementowski-like reactions can produce 4(3H)-quinazolines in excellent yields, often outperforming microwave-assisted methods for the same transformation. arkat-usa.org
Solvent-Free and Environmentally Benign Methodologies
In alignment with the principles of green chemistry, significant efforts have been directed at developing synthetic routes for quinazoline derivatives that minimize or eliminate the use of hazardous organic solvents openmedicinalchemistryjournal.comnih.gov. Conventional methods often rely on solvents like dimethylformamide (DMF), toluene, or dioxane, which pose environmental and health risks openmedicinalchemistryjournal.com. Consequently, methodologies employing solvent-free conditions, microwave irradiation, ultrasonic energy, and eco-friendly media have gained prominence.
One notable approach is the use of microwave heating under solvent-free conditions. For instance, the synthesis of quinazoline derivatives from 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297) has been achieved with high efficiency using this method. nih.govfrontiersin.org This technique offers a clean, simple, and environmentally friendly alternative to traditional protocols, often resulting in excellent yields within minutes nih.govfrontiersin.org. Similarly, efficient and rapid condensation reactions to form quinazolin-4(3H)-ones have been reported using a catalytic amount of antimony(III) chloride under microwave irradiation without any solvent .
Ultrasonic irradiation represents another powerful tool for the solvent-free synthesis of quinazoline derivatives. This method can accelerate transformations, saving both time and energy compared to traditional stirring methods. In some cases, solvent-free conditions under ultrasonic irradiation have been shown to produce more favorable yields than reactions conducted in various organic solvents, as demonstrated in the synthesis of certain novel quinazolinone derivatives.
Furthermore, the use of alternative, environmentally benign reaction media has been explored. Deep eutectic solvents (DES), for example, have been employed as eco-friendly and recyclable media for the synthesis of related heterocyclic systems, offering advantages such as high yields, short reaction times, and easy product isolation researchgate.net. Other green solvents, such as water and gluconic acid aqueous solutions, have also been successfully used in the synthesis of quinazoline analogues openmedicinalchemistryjournal.com. The development of catalyst- and solvent-free syntheses of fused bis-heterocycles containing the tetrazolo[1,5-a]quinoline (B14009986) framework further highlights the move toward eco-friendly cascade reactions researchgate.net.
| Methodology | Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave Irradiation | None or Lewis Acid (e.g., SbCl₃) | Solvent-free | Rapid reaction times, high yields, clean conversion | nih.govfrontiersin.org |
| Ultrasonic Irradiation | None | Solvent-free | Time and energy saving, improved yields | nih.gov |
| Deep Eutectic Solvents (DES) | Nanocomposite | Choline chloride/urea | Recyclable media, easy product isolation, high yields | researchgate.net |
| Aqueous Solutions | None | Gluconic acid aqueous solution | Bio-based green solvent | openmedicinalchemistryjournal.com |
| Cascade Reaction | None | Solvent-free, heating | Eco-friendly, good to excellent yields | researchgate.net |
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of the tetrazolo[1,5-c]quinazoline ring system inherently involves questions of selectivity, particularly regioselectivity, during the crucial ring-forming step.
Regioselectivity: The formation of 5-substituted-tetrazolo[1,5-c]quinazolines is commonly achieved through the reaction of a corresponding 4-chloroquinazoline (B184009) with sodium azide. researchgate.net This reaction proceeds via a nucleophilic aromatic substitution (SNAr) to form a 4-azidoquinazoline intermediate. This intermediate exists in a ring-chain tautomeric equilibrium with the fused tetrazole structure. researchgate.netnih.gov The regioselectivity of the cyclization determines which of the two possible tetrazole isomers is formed.
The cyclization of the 4-azido group can occur onto either the N1 or N3 nitrogen of the quinazoline ring.
Path A (Observed): Cyclization onto the N3 nitrogen results in the formation of the tetrazolo[1,5-c]quinazoline ring system.
Path B (Not typically observed): Cyclization onto the N1 nitrogen would lead to the isomeric tetrazolo[5,1-b]quinazoline system.
In practice, the reaction of 4-chloroquinazolines with azide nucleophiles consistently and regioselectively yields the tetrazolo[1,5-c]quinazoline isomer. researchgate.net This high degree of regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the N3 atom is more nucleophilic and sterically accessible for the intramolecular cyclization of the C4-azido group. Spectroscopic analysis, such as the absence of the characteristic azide group vibration around 2100 cm⁻¹ in IR spectra, confirms that the product exists predominantly in the fused tetrazole form researchgate.net. It is well-documented that the C4 position of the quinazoline ring is highly susceptible to nucleophilic attack, which facilitates the initial substitution reaction with the azide ion mdpi.com.
Stereoselectivity: The parent 5-Ethoxytetrazolo[1,5-c]quinazoline molecule is achiral and therefore does not present issues of stereoselectivity. However, when synthesizing analogues with stereocenters, controlling the stereochemical outcome is crucial. For example, in the synthesis of chiral quinazoline-based ligands or macrocycles, the reaction conditions can influence the formation of specific atropisomers rsc.org. In syntheses of related alkaloid frameworks using methods like microwave irradiation, it has been shown that these environmentally benign techniques can proceed with a high degree of stereocenter integrity, preventing racemization and preserving the desired stereochemistry of the precursors.
Chemical Reactivity and Transformations of 5 Ethoxytetrazolo 1,5 C Quinazoline Derivatives
Nucleophilic and Electrophilic Substitution Reactions on the Tetrazolo[1,5-c]quinazoline (B1654462) Core
The tetrazolo[1,5-c]quinazoline nucleus is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-5 position, which is analogous to the C-4 position of the quinazoline (B50416) ring. The electron-withdrawing nature of the fused tetrazole ring system facilitates these reactions. rsc.org
Nucleophilic Substitution: Facile SNAr reactions have been observed with 5-arylthio-tetrazolo[1,5-c]quinazolines, where the arylthio group can be readily displaced by various nucleophiles, including amines, alcohols, and alkylthiols. researchgate.netdntb.gov.uarsc.org This provides a direct route to a variety of 5-substituted N-, O-, and S-derivatives. rsc.org
Another strategy for functionalizing the C-5 position involves the conversion of 2-aryl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c]quinazolin-5-ones into 5-chloro derivatives by heating with phosphorus oxychloride. urfu.ru These 5-chloro intermediates are valuable synthons that readily react with nucleophiles. For example, treatment with hydrazine (B178648) hydrate (B1144303) yields the corresponding 5-hydrazino derivative, which can be used for further derivatization. urfu.ru
Electrophilic Substitution: Information regarding electrophilic substitution directly on the 5-ethoxytetrazolo[1,5-c]quinazoline core is limited. Generally, electrophilic attack on the parent quinazoline molecule, such as nitration, occurs on the benzene (B151609) ring, with the expected order of reactivity being C-8 > C-6 > C-5 > C-7. scispace.com However, the presence of the strongly deactivating, electron-withdrawing tetrazole ring fused to the pyrimidine (B1678525) portion of the quinazoline would be expected to significantly reduce the nucleophilicity of the entire heterocyclic system, making electrophilic substitution reactions challenging.
Derivatization Strategies via Functional Group Modifications (e.g., Alkylation, Acylation)
Beyond direct substitution on the heterocyclic core, derivatization of functional groups appended to the tetrazolo[1,5-c]quinazoline scaffold is a key strategy for synthesizing analogues with diverse properties. These modifications often follow initial nucleophilic substitution reactions that install a reactive handle.
For example, the 5-hydrazino- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c]quinazolines, prepared via nucleophilic displacement of a chloro group, can be readily condensed with various aldehydes to form 5-salicylidenhydrazino derivatives. urfu.ru This reaction is a classic functional group transformation that extends the molecular framework.
Cycloaddition Reactions Involving Tetrazolo[1,5-c]quinazoline Moieties (e.g., Azide-Alkyne Cycloaddition)
The participation of tetrazolo[1,5-c]quinazoline derivatives in cycloaddition reactions is entirely governed by the azide-tetrazole equilibrium. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, requires the presence of an azide (B81097) functional group. nih.govnih.gov
For 5-substituted tetrazolo[1,5-c]quinazolines where the equilibrium strongly favors the closed, fused-ring tetrazole form, such as the 5-arylthio derivative, the concentration of the open-chain azide tautomer is negligible. researchgate.netthieme-connect.com Consequently, these compounds are unreactive in CuAAC reactions. researchgate.netthieme-connect.comresearcher.life It is well-established that 4-azidoquinazoline, which exists as tetrazolo[1,5-c]quinazoline, is recalcitrant toward azide-alkyne ligation reactions. nih.gov This inertness is expected to extend to the 5-ethoxy derivative.
In stark contrast, heterocyclic systems where the azide form is accessible through tautomerism readily participate in CuAAC. For instance, the tautomeric equilibrium in 5-azidotetrazolo[1,5-a]quinazoline allows it to react with alkynes in the presence of a copper catalyst to form 1,2,3-triazole derivatives. researchgate.netresearchgate.netthieme-connect.com The depletion of the azide isomer from the reaction mixture shifts the equilibrium, driving the reaction to completion. nih.gov
| Heterocyclic System | Tautomeric Equilibrium | Reactivity in CuAAC | Reference |
|---|---|---|---|
| 5-(Arylthio)tetrazolo[1,5-c]quinazoline | Favors tetrazole | No | researchgate.netthieme-connect.com |
| 5-Azidotetrazolo[1,5-a]quinazoline | Dynamic equilibrium | Yes | researchgate.netresearchgate.net |
| Tetrazolo[1,5-a]quinoxalines | Dynamic equilibrium | Yes | nih.gov |
| Tetrazolo[1,5-c]quinazoline | Favors tetrazole | No | nih.gov |
Ring Transformations and Rearrangement Reactions
The tetrazolo[1,5-c]quinazoline scaffold and related systems can undergo significant ring transformations and rearrangements, often induced by thermal, acidic, or basic conditions. These reactions can lead to the formation of entirely new heterocyclic structures.
A notable example is the isomerization of researchgate.netresearchgate.netrsc.orgtriazolo[4,3-c]quinazolines to the thermodynamically more stable researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c] isomers. chempap.org This type of rearrangement, known as the Dimroth rearrangement, is often observed in fused 1,2,4-triazole (B32235) systems and can be induced by heat or acid. chempap.org
Other tetrazolo-fused heterocycles are known to undergo more dramatic rearrangements. For example, certain 5-chlorotetrazolo[1,5-a]pyridines have been shown to rearrange to 3-cyanopyrroles via transient 1,3-diazepine intermediates. researchgate.net While not demonstrated on the quinazoline system itself, this highlights the potential for ring-expansion and cleavage pathways under specific conditions. Furthermore, the Vilsmeier-Haack reaction, typically used for formylation, can induce a rearrangement of spiro-quinazolones into hydroacridine derivatives, representing a profound transformation of the core structure. researchgate.net The synthesis of pyrazolo[1,5-c]quinazolines from acyclic precursors through copper-catalyzed domino reactions also represents a significant transformation leading to related fused systems. rsc.org
Structural Elucidation and Mechanistic Insights
Spectroscopic and Spectrometric Characterization of Synthetic Products
The characterization of tetrazolo[1,5-c]quinazoline (B1654462) derivatives relies heavily on NMR, IR, and mass spectrometry to confirm the successful synthesis and the correct isomeric structure. A crucial aspect of characterization is confirming the existence of the fused tetrazole ring system over its potential tautomer, the 4-azidoquinazoline.
Infrared (IR) spectroscopy provides a key diagnostic tool. The absence of a strong absorption band around 2100 cm⁻¹, which is characteristic of an azide (B81097) (-N₃) group, is a primary indicator that the cyclization to the tetrazole ring has occurred. mdpi.comresearchgate.net Studies on various derivatives consistently show that these compounds exist predominantly in the fused tetrazole form in the solid state. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. In ¹H NMR spectra, the protons on the quinazoline (B50416) core exhibit a characteristic pattern. For the unsubstituted scaffold, the H-10 proton typically appears as a downfield doublet between 8.34–8.55 ppm, while the H-7, H-8, and H-9 protons resonate further upfield, often as a complex multiplet system. nih.govzsmu.edu.ua For 5-Ethoxytetrazolo[1,5-c]quinazoline, one would anticipate the characteristic signals of the ethoxy group: a quartet around 4.0-4.5 ppm for the methylene (B1212753) protons (-OCH₂-) and a triplet around 1.3-1.5 ppm for the methyl protons (-CH₃).
¹³C NMR spectroscopy is used to confirm the carbon framework. Key signals for the tetrazolo[1,5-c]quinazoline core include those for C-5, C-6a, and C-1a, which resonate at approximately 149 ppm, 148 ppm, and 143 ppm, respectively. mdpi.comnih.gov The presence of the ethoxy group at C-5 would introduce two additional signals, one for the -OCH₂- carbon at approximately 60-70 ppm and one for the -CH₃ carbon at around 14-16 ppm.
Table 1: Typical ¹H NMR Spectroscopic Data for the Tetrazolo[1,5-c]quinazoline Core and Expected Signals for a 5-Ethoxy Substituent
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-10 | 8.34 - 8.55 | d |
| H-7, H-9 | 7.74 - 8.06 | m |
| H-8 | 7.60 - 7.97 | t |
| -OCH₂CH₃ | ~4.0 - 4.5 | q |
| -OCH₂CH₃ | ~1.3 - 1.5 | t |
Note: Data for the core structure is based on published values for various derivatives. nih.govzsmu.edu.ua Data for the ethoxy group is an expected range.
Table 2: Typical ¹³C NMR Spectroscopic Data for the Tetrazolo[1,5-c]quinazoline Core and Expected Signals for a 5-Ethoxy Substituent
| Carbon | Chemical Shift (δ, ppm) |
| C-5 | ~149 |
| C-6a | ~148 |
| C-1a | ~143 |
| -OCH₂CH₃ | ~60 - 70 |
| -OCH₂CH₃ | ~14 - 16 |
Note: Data for the core structure is based on published values for various derivatives. mdpi.comnih.gov Data for the ethoxy group is an expected range.
Mass Spectrometry (MS), including techniques like LC-MS and EI-MS, is routinely used to confirm the molecular weight of the synthesized compounds by identifying the molecular ion peak ([M+H]⁺ or M⁺). zsmu.edu.uazsmu.edu.ua High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition of the molecule. mdpi.com
X-ray Crystallography for Definitive Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural proof for the tetrazolo[1,5-c]quinazoline system. It unambiguously confirms the atomic connectivity, distinguishes between the fused-ring tetrazole and the open-chain azide tautomers, and provides precise data on bond lengths, bond angles, and molecular conformation.
While a crystal structure for this compound itself is not reported, crystallographic analyses of closely related derivatives have been crucial in establishing the structural chemistry of this class. For instance, the crystal structure of 8-Chloro-5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline confirmed the screw-boat conformation of the partially saturated pyrimidine (B1678525) ring and a small dihedral angle between the fused tetrazole and phenyl rings. iucr.org Similarly, the structures of other derivatives, such as 5-(arylthio)tetrazolo[1,5-a]quinazolines and 5-(piperidin-1-yl)tetrazolo[1,5-a]quinazoline (a related isomer), have been unequivocally proven by X-ray diffraction. researchgate.net These studies are vital as they confirm the regioselectivity of substitution reactions and the predominant tautomeric form present in the solid state. researchgate.net
Mechanistic Pathways of Key Reactions and Transformations
The synthesis of this compound is predicated on well-established mechanistic pathways for the formation and functionalization of the quinazoline core.
The formation of the core tetrazolo[1,5-c]quinazoline ring system is typically achieved via one of two primary routes. mdpi.comzsmu.edu.ua The first involves the treatment of a 4-hydrazinoquinazoline (B1199610) with nitrous acid. The second, and more common, method is the nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) with sodium azide, which proceeds through an intermediate that undergoes spontaneous in situ heteroannulation (ring-closure) to form the fused tetrazole ring. mdpi.comresearchgate.net
The synthesis of the target compound, this compound, would most logically proceed from a 5-chloro-tetrazolo[1,5-c]quinazoline precursor. The mechanism is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing character of the fused tetrazolo ring system plays a crucial role, activating the C-5 position of the quinazoline ring for nucleophilic attack. rsc.org The reaction proceeds as follows:
Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the electron-deficient C-5 carbon of the tetrazolo[1,5-c]quinazoline ring.
Formation of Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and the electron-withdrawing tetrazole ring.
Departure of Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻) as the leaving group.
Product Formation: The aromaticity of the quinazoline ring is restored, yielding the final product, this compound.
This facile substitution is a hallmark of this heterocyclic system, allowing for the straightforward introduction of various N-, O-, and S-based nucleophiles at the 5-position. researchgate.netrsc.org
Another important mechanistic aspect of this scaffold is its behavior under hydrolytic conditions. Studies have shown that the pyrimidine ring of the tetrazolo[1,5-c]quinazoline system can undergo hydrolytic cleavage. researchgate.netzsmu.edu.ua This reaction is sensitive to the electronic nature of substituents on the quinazoline ring; electron-withdrawing groups can facilitate this ring-opening, leading to the formation of 2-(1H-tetrazol-5-yl)aniline derivatives. researchgate.netzsmu.edu.ua
Exploration of Biological Interactions and Structure Activity Relationships Sar
Design Principles for Modulating Biological Activity
The modulation of biological activity in tetrazolo[1,5-c]quinazoline (B1654462) derivatives is achieved through strategic structural modifications. Key design principles involve altering substituents at various positions on the quinazoline (B50416) ring and modifying the group at the 5-position of the heterocyclic system.
One primary strategy involves the introduction of different functional groups to enhance potency and selectivity. For instance, incorporating a sulfur atom at the 5-position to create tetrazolo[1,5-c]quinazoline-5-thione derivatives has been explored to broaden the spectrum of biological activity. nih.govnih.gov Subsequent S-alkylation of this thione allows for the introduction of various side chains, including alkyls, carboxylic acids, esters, and aryl ethanones, leading to compounds with potential antimicrobial and antitumor effects. nih.govnih.gov
Another successful design approach is the modification of the quinazoline core with halogen atoms or small hydrophobic groups. nih.gov Halogenation, particularly at the C-9 position with bromine, has been shown to significantly enhance cytotoxic activity in certain derivatives. nih.gov The presence of electron-withdrawing groups, such as halogens, on the tetrazole ring or adjacent aromatic rings is a general strategy aimed at enhancing antifungal activity. mdpi.com
Furthermore, the concept of pharmacophore hybridization has been applied, where the tetrazolo[1,5-c]quinazoline scaffold is combined with other biologically active moieties. This approach aims to create hybrid molecules with potentially synergistic or novel mechanisms of action. researchgate.netmdpi.com The nature and position of substituents on the benzene (B151609) ring of the quinazoline core are also critical, as they can influence interactions with biological targets and modulate activity. nih.govnih.gov For example, in the broader class of quinazoline derivatives, substituents at the C-4 and C-6 positions have been shown to be critical for achieving selectivity for HER2 over EGFR kinase. nih.gov
Structure-Activity Relationship (SAR) Studies of 5-Ethoxytetrazolo[1,5-c]quinazoline Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For the tetrazolo[1,5-c]quinazoline system, SAR has been elucidated through the synthesis and evaluation of numerous derivatives.
The biological activity of tetrazolo[1,5-c]quinazoline derivatives is highly sensitive to the nature and position of substituents on the core structure.
Substitution at C-5: The substituent at the 5-position plays a crucial role. In studies of 5-styryltetrazolo[1,5-c]quinazolines, the entire styrylquinazolinone scaffold was found to be essential for the inhibition of tubulin polymerization. nih.gov In another series, replacing the C-5 substituent with a sulfur atom to form thione derivatives, followed by S-alkylation with moieties like ethanone (B97240) or carboxylic acids, resulted in compounds with notable toxicity against bacterial cells and lethal antitumor activity against specific cancer cell lines. nih.govnih.gov
Substitution at C-9: The C-9 position is a key site for modulating cytotoxicity. The introduction of a bromine atom at C-9 in 5-styryl derivatives led to the most potent compounds against MCF-7 and HeLa cancer cell lines. nih.gov Conversely, placing a bulky, carbon-based substituent at the 9-position generally resulted in a loss of cytotoxic activity. nih.gov
Substitution at C-6, C-8, and C-10: The presence of a halide or small hydrophobic substituents at position C-6 has been found to enhance biological activity. nih.gov However, electron-withdrawing substituents like halogens at the C-8 or C-10 positions can lead to instability, causing a spontaneous cleavage of the pyrimidine (B1678525) ring. nih.govresearchgate.net
Dihydroquinazolines: In the related 5,6-dihydrotetrazolo[1,5-c]quinazoline series, substituents on an attached phenyl ring significantly influence antimicrobial activity. The incorporation of a carboxylic acid group at the 4th position of the phenyl substituent led to antibacterial and antifungal activity, whereas the same group at the 3rd position only conferred weak antifungal properties. zsmu.edu.ua
The table below summarizes the observed effects of various substituents on the biological activity of tetrazolo[1,5-c]quinazoline derivatives.
| Position | Substituent Type | Observed Biological Effect | Reference |
| C-5 | Styryl group | Essential for tubulin polymerization inhibition. | nih.gov |
| C-5 | Thio-alkylated groups (ethanone, carboxylic acid) | Antimicrobial and potent antitumor activity. | nih.govnih.gov |
| C-6 | Halide or small hydrophobic groups | Enhanced biological activity. | nih.gov |
| C-8/C-10 | Electron-withdrawing groups (e.g., halogens) | Can cause cleavage of the pyrimidine ring. | nih.govresearchgate.net |
| C-9 | Bromine | Significant increase in cytotoxicity. | nih.gov |
| C-9 | Bulky carbon-based groups | General loss of cytotoxicity. | nih.gov |
| Phenyl Ring on Dihydro Core | 4-Carboxylic acid | Antibacterial and antifungal activity. | zsmu.edu.ua |
| Phenyl Ring on Dihydro Core | 3-Carboxylic acid | Weak antifungal activity, no antibacterial effect. | zsmu.edu.ua |
The three-dimensional structure and tautomeric form of the tetrazolo[1,5-c]quinazoline system are critical for its biological interactions. Studies have shown that these compounds predominantly exist in the fused tetrazole form, rather than the alternative azide (B81097) tautomer, in both solid and solution phases. nih.govresearchgate.net This structural preference is a key consideration for its interaction with biological targets, as it defines the shape and electronic distribution of the molecule available for binding. The absence of the azide group vibration in IR spectra confirms the prevalence of the tetrazole form. researchgate.net While specific studies on the differential activity of stereoisomers are not widely reported for this scaffold, the defined and stable tricyclic structure is a fundamental aspect of its pharmacophore.
Mechanistic Studies of Observed Biological Effects (e.g., Enzyme Inhibition, Receptor Binding)
Derivatives of the tetrazolo[1,5-c]quinazoline scaffold have been found to exert their biological effects through various mechanisms, primarily involving the inhibition of key enzymes and binding to specific receptors.
Tubulin Polymerization Inhibition: Certain 9-bromo-5-styryltetrazolo[1,5-c]quinazoline derivatives have demonstrated significant cytotoxic effects, which molecular docking studies suggest are due to binding to the tubulin heterodimer. nih.gov This interaction disrupts the dynamic nature of microtubule formation and disassembly, ultimately inducing apoptosis in cancer cells. nih.gov
Enzyme Inhibition:
EGFR/HER2 Kinase: The quinazoline core is a well-known inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov Docking studies on tetrazolo[1,5-c]quinazoline-5-thione S-derivatives suggest they may act similarly to the EGFR inhibitor Gefitinib by binding to the ATP site of the enzyme. nih.govnih.gov Related quinazoline derivatives have been specifically designed to achieve high selectivity for HER2, another member of the EGFR family, over wild-type EGFR. nih.gov
Protein Kinase CK2: Some derivatives of tetrazolo[1,5-c]quinazolines have been identified as inhibitors of protein kinase CK2, a protein involved in cell growth and proliferation. researchgate.netresearchgate.net
Dihydrofolate Reductase (DHFR): Molecular docking studies have predicted that certain triazolo[1,5-c]quinazoline derivatives, a closely related scaffold, may bind to and inhibit S. aureus dihydrofolate reductase, suggesting a potential mechanism for their antibacterial activity. nih.gov
Topoisomerase II: Dihydropyrazolo[1,5-c]quinazolines, another analogous structure, have been reported as catalytic inhibitors of human topoisomerase II, an enzyme crucial for DNA replication and repair. japsonline.com
Cyclin-Dependent Kinases (CDKs): Pyrazolo-[1,5-c]quinazolinone derivatives have shown inhibitory activity against CDK9/2, suggesting a role in cell cycle regulation. nih.gov
Receptor Binding:
Adenosine (B11128) Receptors: Fused quinazoline systems, including pyrazolo[1,5-c]quinazolines and triazolo[1,5-c]quinazolines, have been investigated as antagonists for adenosine receptors, particularly the A3 subtype. tsijournals.comnih.gov This mechanism is relevant for potential anti-inflammatory and bronchodilatory effects. tsijournals.com
Investigation of Specific Biochemical Pathways Modulated by Derivatives
The observed biological effects of tetrazolo[1,5-c]quinazoline derivatives stem from their modulation of critical biochemical pathways essential for cell survival, proliferation, and signaling.
Cell Cycle and Apoptosis Pathways: By inhibiting tubulin polymerization, derivatives can disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis. nih.govmdpi.com Inhibition of protein kinases such as CK2 and CDKs also directly impacts cell cycle progression and apoptotic pathways. researchgate.netnih.gov For example, some derivatives trigger cell death through both caspase-dependent and caspase-independent manners. nih.gov
Signal Transduction Pathways: The inhibition of receptor tyrosine kinases like EGFR and HER2 disrupts downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for the growth and survival of many cancer cells. nih.gov The ability of some derivatives to act as EGFR inhibitors suggests their interference in these fundamental cellular communication networks. nih.govnih.gov
Purinergic Signaling: Antagonism at adenosine receptors indicates that these compounds can modulate purinergic signaling pathways. tsijournals.com These pathways are involved in a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.
Folate Biosynthesis Pathway: The predicted inhibition of dihydrofolate reductase (DHFR) in bacteria suggests that some derivatives may interfere with the folate biosynthesis pathway. nih.gov This pathway is essential for the synthesis of nucleotides and amino acids, and its inhibition is a proven strategy for antimicrobial therapy. nih.gov
Q & A
Q. What are the common synthetic routes for 5-ethoxytetrazolo[1,5-c]quinazoline, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or rearrangement strategies. For example, 5-ethoxy derivatives can be synthesized via Dimroth rearrangement during the interaction of hydrazides with quinazoline precursors under acidic or basic conditions . Alkylation challenges, such as unwanted cleavage of the quinazoline core, may require alternative steps like alkaline hydrolysis of intermediates to avoid byproducts . Solvent selection (e.g., DMF or DMSO) and catalysts (e.g., K₂CO₃) are critical for optimizing yields .
Q. What structural features of this compound contribute to its biological activity?
The ethoxy group at position 5 enhances steric and electronic properties, improving interactions with biological targets like enzymes or receptors. The fused tetrazole-quinazoline system provides rigidity and π-stacking capabilities, which are vital for binding affinity. These features are validated via spectral analyses (¹H/¹³C NMR, IR) and molecular docking studies .
Q. Which biological activities have been reported for this compound derivatives?
Derivatives exhibit antitumor, antimicrobial (e.g., against Staphylococcus aureus), and antifungal (e.g., Candida albicans) activities . For example, 5-(3-chloropropylthio)tetrazolo[1,5-c]quinazoline shows potent antifungal effects, while N-substituted derivatives demonstrate cytotoxicity against melanoma and renal cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cancer cell lines?
Discrepancies may arise from variations in cell line sensitivity, assay conditions, or compound solubility. Methodological solutions include:
- Standardizing assays (e.g., using identical exposure times and concentrations).
- Validating results via orthogonal techniques (e.g., flow cytometry for apoptosis vs. MTT for viability).
- Investigating structure-activity relationships (SAR) to identify substituents that enhance selectivity .
Q. What strategies optimize the synthesis of this compound derivatives with high regioselectivity?
- Catalyst Screening : Copper(I) iodide or iridium catalysts improve cyclization efficiency in tandem reactions .
- Microwave Synthesis : Reduces reaction time and improves yield for complex derivatives (e.g., pyrazolo[1,5-c]quinazolines) .
- Protecting Groups : Use of trifluoroacetamide groups prevents unwanted side reactions during N-alkylation .
Q. How do computational methods like molecular docking inform the design of bioactive derivatives?
Docking studies reveal key interactions, such as hydrogen bonding with Ser876 or π-stacking with Phe649 in xanthine oxidase, guiding the rational design of inhibitors. For example, 5,6-dihydropyrazolo[1,5-c]quinazoline derivatives show enhanced binding to enzymatic active sites, correlating with experimental IC₅₀ values .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. IR identifies functional groups (e.g., C=O stretches in acetamides) .
- Mass Spectrometry : LC-MS and EI-MS validate molecular weights and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric accuracy, particularly for N-alkylated products .
Q. How can researchers address low yields in N-alkylation reactions of the tetrazoloquinazoline core?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Temperature Control : Reactions at 60–80°C minimize decomposition .
- Alternative Pathways : Use of pre-functionalized intermediates (e.g., 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetic acid) avoids direct alkylation pitfalls .
Methodological Considerations
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?
Q. How do researchers validate the metabolic stability of this compound derivatives?
- Microsomal Incubations : Liver microsomes (human/rat) assess phase I metabolism.
- LC-MS/MS Metabolite ID : Identifies oxidation or demethylation products .
- Lipophilicity Adjustments : Introducing trifluoromethyl groups improves metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
